REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:9][CH2:10][O:11][C:12]1[CH:17]=[CH:16][C:15](/[CH:18]=[CH:19]/[C:20]([O:22][CH3:23])=[O:21])=[CH:14][CH:13]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1>CO.[Pt](=O)=O>[CH3:1][N:2]([CH2:9][CH2:10][O:11][C:12]1[CH:13]=[CH:14][C:15]([CH2:18][CH2:19][C:20]([O:22][CH3:23])=[O:21])=[CH:16][CH:17]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1
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Name
|
|
Quantity
|
7 g
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Type
|
reactant
|
Smiles
|
CN(C1=NC=CC=C1)CCOC1=CC=C(C=C1)/C=C/C(=O)OC
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Name
|
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.44 g
|
Type
|
catalyst
|
Smiles
|
[Pt](=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
FILTRATION
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Details
|
The mixture was filtered
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Type
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FILTRATION
|
Details
|
through filter aid
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel with 1% methanol in dichloromethane as eluent
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=NC=CC=C1)CCOC1=CC=C(C=C1)CCC(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |